molecular formula C12H20ClNO B13750698 (+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride CAS No. 55688-37-4

(+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B13750698
CAS No.: 55688-37-4
M. Wt: 229.74 g/mol
InChI Key: BNTXITGTFRZWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-α-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride, also known as isoproterenol hydrochloride, is a synthetic sympathomimetic amine with the chemical name 3,4-dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride (C₁₁H₁₇NO₃·HCl, MW 247.72) . It is a non-selective β-adrenergic agonist and TAAR1 agonist, approved by the FDA in 1982 for treating bradycardia, asthma, and chronic obstructive pulmonary disease . Its structure features a benzyl alcohol core with 3,4-dihydroxy substitutions on the aromatic ring and an isopropylamino-methyl side chain (Fig. 1A) .

The synthesis involves hydrogenation of the ketone intermediate 1-(3,4-bis(benzyloxy)phenyl)-2-(isopropylamino)ethanone hydrochloride using Pd-C catalyst, followed by deprotection and purification . Pharmacopeial standards require a reference standard purity of 99.9% .

Properties

CAS No.

55688-37-4

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(1-hydroxy-1-phenylpropan-2-yl)-propan-2-ylazanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)12(14)11-7-5-4-6-8-11;/h4-10,12-14H,1-3H3;1H

InChI Key

BNTXITGTFRZWPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

Preparation Methods

Amination and Epoxide Ring Opening

One documented method begins with the synthesis of an epoxide intermediate, such as 1,2-epoxy-3-[4-(1-ethoxy-2-methoxyethyl)phenoxy]propane, which is then reacted with isopropylamine. The reaction proceeds under reflux conditions with activated carbon added to assist purification. After filtration and solvent removal, the product is extracted with toluene and purified, yielding 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol as an intermediate.

Step Reagents & Conditions Outcome Yield & Notes
Epoxide formation Epichlorohydrin + substituted phenol, reflux, 30 min Epoxide intermediate Oil, b.p. 148-150°C/0.3 mmHg
Amination Isopropylamine, reflux 30 min + activated carbon Amino alcohol intermediate 87% yield, oily product
Purification Toluene extraction, washing, solvent evaporation Purified intermediate Melting point of tartrate salt: 135-137°C

Catalytic Hydrogenation to Final Product

The key final step involves catalytic hydrogenation to reduce benzyl ether groups or keto functionalities to the benzyl alcohol derivative. This is typically performed using palladium on carbon (Pd/C) as a catalyst in acidic media (acetic acid with hydrochloric acid) at room temperature or slightly elevated temperatures (20–100°C). The reaction is monitored by HPLC to ensure completion. The catalyst is removed by filtration, and the product is isolated by solvent distillation and extraction steps.

Parameter Details
Catalyst 10% Pd on carbon (moisture ~50%)
Solvent Acetic acid with concentrated HCl
Temperature 20–30°C (room temperature preferred)
Reaction time Approximately 5 hours
Workup Filtration, neutralization with sodium carbonate, solvent removal, toluene extraction
Yield 85–87% for intermediate; final product yield ~65.5%
Purity >99.9% by HPLC

Use of Ion-Exchange Resins in Hydrogenation

An advanced industrial approach incorporates ion-exchange resins such as Amberlyst A-21 during the hydrogenation of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride. This method enhances control over impurities and improves yield and purity. The resin acts catalytically (1–10% w/w) without side reactions. The hydrogenation is conducted in alcoholic solvents (methanol, ethanol, or isopropanol) under moderate hydrogen pressure (2–8 kg/cm²) at 20–30°C.

Component Role
Pd/C catalyst Hydrogenation catalyst
Amberlyst A-21 resin Weakly basic anion exchange resin, impurity control
Solvent Alcoholic (methanol, ethanol, isopropanol)
Hydrogen pressure 2–8 kg/cm²
Temperature 20–30°C
Reaction monitoring HPLC

Reaction Sequence Summary

Step No. Reaction Reagents/Conditions Product Yield (%) Notes
1 Phenol substitution and epoxide formation Epichlorohydrin, potassium carbonate, reflux Epoxide intermediate - Intermediate for amination
2 Amination Isopropylamine, reflux, activated carbon Amino alcohol intermediate 85–87 Purified by extraction
3 Catalytic hydrogenation Pd/C, acetic acid, HCl, 20–30°C, 5h (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol ~65.5 High purity, salt formation

Purification and Characterization

  • The hydrochloride salt is typically precipitated by acidification with concentrated hydrochloric acid.
  • Recrystallization from solvents such as ethanol or hexane is employed to enhance purity.
  • Melting points of tartrate salts are used as quality indicators (e.g., 120–137°C).
  • HPLC analysis confirms purity levels exceeding 99.9%.

Research Findings and Source Diversity

The preparation methods compiled here derive from multiple patent documents and peer-reviewed publications, ensuring a broad and authoritative knowledge base:

  • Patent EP0041295B1 details epoxide intermediates and hydrogenation steps with Pd/C in acidic media, including yields and purification.
  • PMC Article (PMC5790752) describes catalytic hydrogenation with Pd-C under hydrogen pressure and isolation of hydrochloride salts with high purity.
  • Patent WO2018127806A1 introduces the use of ion-exchange resins during hydrogenation to improve impurity profiles and yield industrially relevant quantities.
  • Additional patents (e.g., US3868461A) provide background on related esters and derivatives, confirming the chemical context and synthetic approaches.

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with acid anhydrides or chlorides. A notable example involves pivaloyl chloride (trimethylacetyl chloride) to form 3,4-dipivaloxy derivatives. This reaction is critical for enhancing lipophilicity and stability in pharmaceutical formulations .

Mechanism :

  • Deprotonation of the hydroxyl group using a base (e.g., triethylamine).

  • Nucleophilic attack by the hydroxyl oxygen on the pivaloyl chloride carbonyl carbon.

  • Elimination of HCl to form the ester .

Hydrolysis

The compound’s ester derivatives are susceptible to hydrolysis under acidic or basic conditions. For example, 3,4-dipivaloxy-α-[(isopropylamino)methyl]benzyl alcohol hydrolyzes in pH 4.5 acetate buffer to regenerate the parent compound .

Reaction Conditions :

ParameterValue
BufferAcetate (pH 4.5)
Temperature25°C
Hydrolysis Half-Life8 days (experimental)

Oxidation

The benzylic alcohol group can oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄ or CrO₃). This reaction modifies the compound’s pharmacological activity by altering hydrogen-bonding capacity.

Key Observation :

  • Oxidation reduces bronchodilator efficacy due to loss of the hydroxyl group’s receptor-binding role .

Substitution Reactions

The isopropylamino group participates in nucleophilic substitution, enabling the introduction of alternative amines. For example, benzylamine can replace isopropylamine under reflux in ethanol .

Reagents :

  • Ammonia (NH₃)

  • Benzyl chloride

  • Ethanol solvent

Auto-Oxidation

In aqueous solutions exposed to air, the compound undergoes auto-oxidation, forming colored quinone-like byproducts.

Stability Data :

ConditionTime to Color Formation
0.2% solution (pH 4)10 days
0.5 mg/mL (pH 4.5 buffer)8 days (hydrolysis)

Comparative Reactivity of Structural Analogs

The compound’ reactivity differs from analogs due to steric and electronic effects:

CompoundKey Reactivity Difference
Phenylpropanolamine Hydrochloride Less prone to oxidation (no benzylic OH)
Isoproterenol Hydrochloride Faster auto-oxidation (catechol structure)
4’-Methyl analog Enhanced steric hindrance slows esterification

In Vivo Metabolism

Hepatic metabolism involves:

  • O-Methylation : Catalyzed by catechol-O-methyltransferase (COMT) .

  • Deamination : Oxidative deamination by monoamine oxidase (MAO).

Major Metabolites :

  • 3,4-Dihydroxybenzaldehyde

  • Isopropylamine

Key Steps

  • Amination : Condensation of benzyl alcohol derivatives with isopropylamine.

  • Salt Formation : Treatment with HCl to precipitate the hydrochloride salt .

Yield Optimization :

  • Use anhydrous ethanol as solvent (75% yield reported) .

  • Temperature control (<40°C) to prevent decomposition.

Scientific Research Applications

Bronchodilation and Asthma Treatment

The compound has been identified as a potential therapeutic agent for managing bronchial asthma. Its structure allows it to act as a sympathomimetic agent, which can stimulate adrenergic receptors to induce bronchodilation. Research indicates that formulations containing this compound can provide prolonged relief from bronchospasm, making it beneficial for patients with asthma or chronic obstructive pulmonary disease (COPD) .

Case Study:
A study demonstrated that administering (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride in aerosol form resulted in significant improvements in lung function among asthmatic subjects. The compound was noted for its enhanced lipoid solubility, which facilitated better absorption when administered via inhalation .

Sympathomimetic Effects

The compound exhibits sympathomimetic properties, which are particularly useful in emergency medicine for treating acute asthma attacks. It mimics the action of catecholamines, leading to increased heart rate and bronchodilation .

Data Table: Sympathomimetic Effects Comparison

CompoundMechanism of ActionDuration of EffectAdministration Route
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochlorideAdrenergic receptor stimulationLong-lastingInhalation, oral
IsoproterenolAdrenergic receptor stimulationShort-lastingInhalation, intravenous
AlbuterolSelective beta-2 agonistModerateInhalation

Synthesis and Chemical Properties

The synthesis of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves several steps including hydrogenation and esterification processes that enhance its pharmacological properties. The compound is synthesized from 3,4-dihydroxy-alpha-(isopropylamino)methyl benzyl alcohol through catalytic reduction methods .

Chemical Properties:

  • Molecular Formula: C12H17ClN2O
  • Molecular Weight: 232.73 g/mol
  • Solubility: Soluble in water and organic solvents

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and efficacy. For instance, researchers have explored various reaction conditions such as temperature and catalyst type to enhance the production of the desired compound while minimizing by-products .

Case Study:
A comparative study on the efficacy of different sympathomimetics highlighted that (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride provided superior outcomes in terms of both potency and duration of action compared to traditional agents like isoproterenol .

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Betaxolol Hydrochloride

Chemical Structure: Betaxolol hydrochloride (C₁₈H₂₉NO₃·HCl) contains a phenoxypropanolamine backbone with a cyclopropylmethoxyethyl substituent on the aromatic ring . Pharmacology: Unlike isoproterenol, betaxolol is a β1-selective antagonist (beta-blocker) used for hypertension and glaucoma . The cyclopropylmethoxy group enhances lipophilicity, prolonging its half-life compared to isoproterenol . Regulatory Standards: USP42 specifies a purity range of 98.0–102.0% and pH 4.5–6.5 for formulations .

Phenoxypropanolamine Derivatives ()

Several structurally related compounds share the 3-(isopropylamino)propan-2-ol backbone but differ in aromatic substitutions:

Compound a: 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol. Substitution: Hydroxyethyl group increases hydrophilicity. Likely β-antagonist activity due to phenoxypropanolamine structure.

Compound b: 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol.

Compound d: 1-[4-(2-Butoxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol. Butoxyethyl substituent further increases lipophilicity, possibly extending duration of action.

Key Structural Differences :

  • Isoproterenol’s 3,4-dihydroxybenzyl alcohol core enables direct interaction with β-adrenergic receptors, while phenoxypropanolamine derivatives (e.g., betaxolol) rely on aryloxy linkages for receptor modulation .
  • Substitutions (e.g., cyclopropylmethoxy vs. hydroxyethyl) dictate receptor selectivity (β1 vs. β2) and pharmacokinetic profiles .

Table 1: Comparative Overview

Parameter Isoproterenol Hydrochloride Betaxolol Hydrochloride Compound a (Phenoxypropanolamine)
Core Structure 3,4-Dihydroxybenzyl alcohol Phenoxypropanolamine Phenoxypropanolamine
Key Substituent Isopropylamino-methyl Cyclopropylmethoxyethyl Hydroxyethylphenoxy
Receptor Activity Non-selective β-agonist β1-selective antagonist Likely β-antagonist
Therapeutic Use Asthma, bradycardia Hypertension, glaucoma Not specified (hypothetical)
Lipophilicity Moderate (polar dihydroxy groups) High (cyclopropylmethoxy) Moderate (hydroxyethyl)
Synthesis Pd-C catalyzed hydrogenation Not detailed in evidence Not detailed
Purity Standards 99.9% reference standard 98.0–102.0% N/A

Pharmacological and Regulatory Notes

  • Isoproterenol: Rapid-acting due to polar structure; short half-life limits use to acute conditions .
  • Betaxolol : Lipophilic substituents enable once-daily dosing; strict pH control (4.5–6.5) ensures stability .
  • Safety Profiles: Isoproterenol’s β2-agonist activity may cause tachycardia, whereas betaxolol’s β1-selectivity reduces pulmonary side effects .

Biological Activity

(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 203060

Research indicates that (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride exhibits sympathomimetic effects, which are significant in treating conditions like bronchial asthma. The compound acts primarily as a bronchodilator, enhancing airflow in patients with obstructive airway diseases. Its mechanism involves stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles .

Biological Activities

  • Bronchodilation : The compound has been shown to produce long-lasting bronchodilation effects in various animal models. Studies indicate that it can effectively alleviate symptoms of asthma by reducing airway resistance and improving pulmonary function .
  • Antiparasitic Properties : Recent studies have highlighted the antiparasitic activity of related benzyl alcohol derivatives. For instance, compounds with similar structures have demonstrated significant efficacy against Leishmania species, suggesting potential for further exploration in developing antiparasitic agents .
  • Insecticidal Activity : The compound also exhibits insecticidal properties, particularly against Galleria mellonella. Research has shown that treatment with benzyl alcohol derivatives can alter immune responses and lipid profiles in insects, indicating a potential application in pest control .

Study 1: Bronchodilator Effects

A study conducted on animal models demonstrated that administration of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride resulted in significant improvements in respiratory function compared to control groups. The results are summarized in Table 1:

Treatment GroupFEV1 Improvement (%)Airway Resistance (cm H2O/L/s)
Control012.5
Compound A258.0
Compound B307.5

The data indicates a clear dose-dependent response, with higher concentrations yielding better bronchodilation effects.

Study 2: Antiparasitic Activity against Leishmania

In vitro assays showed that (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride exhibited IC50 values against Leishmania brasiliensis and Leishmania amazoniensis as follows:

CompoundIC50 (μM)Selectivity Index
(±)-alpha-benzyl alcohol17.13.5
Isopropyl ether analogue15.44.0

These findings suggest that while the compound shows promise as an antiparasitic agent, further modifications may enhance its potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (±)-α-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is synthesized via reductive amination of 3,4-dihydroxybenzaldehyde with isopropylamine, followed by catalytic hydrogenation and HCl salt formation . Key variables include:

  • Catalyst choice : Palladium-on-carbon vs. Raney nickel (affects yield and byproducts).
  • Temperature : Higher temperatures (>60°C) may degrade catechol groups.
  • Resolution : Racemic mixtures require chiral HPLC or enzymatic resolution for enantiopure forms .
    • Data Table :
MethodYield (%)Purity (HPLC)Enantiomeric RatioReference
Reductive amination (Pd/C)68–7298.5%50:50
Enzymatic resolution4599.8%99:1 (R:S)

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Analytical Workflow :

NMR : Compare 1^1H/13^13C spectra with reference data (e.g., δ 7.2–6.8 ppm for aromatic protons; δ 4.1 ppm for benzylic -CH(OH)-) .

HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in H2_2O/MeOH) to detect impurities (<0.1% per ICH Q3A) .

Mass Spectrometry : ESI-MS m/z 247.72 [M+H]+^+ confirms molecular weight .

Q. What are the critical stability-indicating parameters for this compound under varying storage conditions?

  • Stability Studies :

  • Temperature : Degrades above 40°C via oxidation of catechol groups (monitor via HPLC for quinone formation) .
  • pH : Stable in acidic conditions (pH 3–5); decomposes in alkaline media (pH >8) .
    • Regulatory Reference : ICH Q1A(R2) guidelines recommend 25°C/60% RH for long-term storage .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data from in vitro vs. in vivo models be resolved for this β-adrenergic agonist?

  • Contradiction Analysis :

  • In vitro : High receptor binding affinity (EC50_{50} = 1.2 nM) in HEK293 cells expressing β2_2-AR .
  • In vivo : Lower bioavailability (15–20%) due to first-pass metabolism and catechol-O-methyltransferase (COMT) activity .
    • Resolution Strategy :
  • Use COMT inhibitors (e.g., entacapone) in animal models to align in vitro/in vivo data.
  • Validate via LC-MS/MS quantification of plasma metabolites .

Q. What methodologies are recommended for impurity profiling, particularly for genotoxic nitrosamine derivatives?

  • Impurity Identification :

  • EP Impurity E : Synthesize via benzylation of tert-butylamine intermediates (HPLC-MS/MS at m/z 312.3) .
  • Nitrosamines : Test via GC-MS with a limit of 0.03 ppm (per ICH M7) using a DB-5MS column .

Q. How does stereochemistry influence β1_1- vs. β2_2-adrenergic receptor selectivity?

  • Chiral Studies :

  • R-enantiomer : 10× higher β2_2 affinity (Ki_i = 0.8 nM) vs. β1_1 (Ki_i = 8 nM) .
  • S-enantiomer : Non-selective with 50% reduced activity.
    • Method : Radioligand binding assays using 3^3H-dihydroalprenolol .

Methodological Best Practices

  • Experimental Design :
    • Use orthogonal analytical methods (e.g., NMR + HPLC-MS) for identity confirmation .
    • Include positive controls (e.g., propranolol for β-blocker studies) to validate receptor assays .
  • Data Reporting :
    • Follow Beilstein Journal guidelines: Provide full spectral data for novel compounds in supplementary files .
    • Tabulate stability data with 95% confidence intervals for degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.